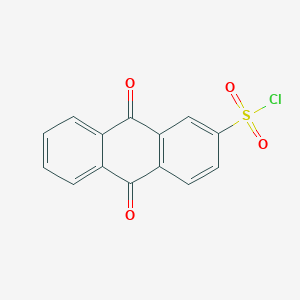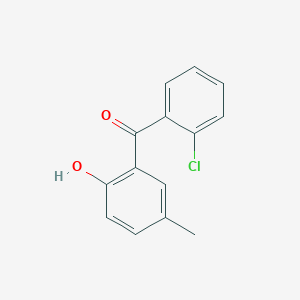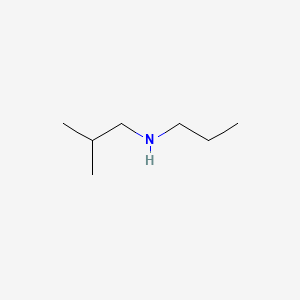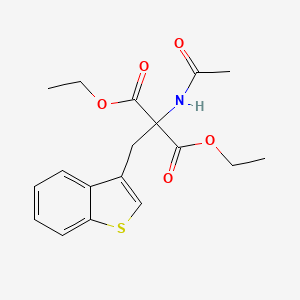
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
Übersicht
Beschreibung
The compound appears to contain a xanthenone core, which is a tricyclic system with two benzene rings fused to a central nine-membered carbocyclic ring . It also contains two dimethylaminoethylamino groups and hydroxyl and hydroxymethyl substituents. Compounds with similar structures are often used in the production of polymers with a wide range of applications .
Molecular Structure Analysis
The molecular structure of similar compounds like DMAEMA has been analyzed using techniques such as 1H-NMR and FTIR .
Chemical Reactions Analysis
Compounds like DMAEMA can undergo copolymerization with other monomers .
Physical And Chemical Properties Analysis
DMAEMA is a weak polybase that has interesting temperature-dependent solubility . The thermal degradation process of PDMAEMA, a polymer of DMAEMA, has been studied and found to have a two-stage character .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has demonstrated that derivatives of xanthen-9-one, including those with bisalkamine esters and aminoalkylamino structures, exhibit significant antiviral activity. This includes prolonging the survival of mice infected with lethal challenges of encephalomyocarditis (EMC) virus. These derivatives are effective via oral and subcutaneous administration and display broad-spectrum antiviral activity, as seen in compounds like 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride (Carr et al., 1976).
Synthesis for Fungal Applications
Xanthen-9-one derivatives have been synthesized for applications targeting fungal compounds like bikaverin. These syntheses involve complex processes starting with β-tetra-, β-tri-, and β-di-carbonyl compounds and result in products like ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate (Iijima et al., 1979).
Molecular Geometry Studies
The study of aroxyalkylaminoalcohol derivatives, which include dimethylaminoethyl groups, has revealed insights into their pharmacological action. Crystal structures of these compounds show variations in molecular conformations and intermolecular interactions, which are essential for understanding their pharmacological properties (Nitek et al., 2022).
Complex Formation with Metals
Xanthen-9-one derivatives have been used in studying the formation of metal complexes. These studies reveal how the presence of dimethylaminoethyl groups influences the spectral properties of complexes with metals like Co2+, Ni2+, and Cu2+. This research provides insights into the interaction of these molecules with metal ions and their potential applications in fields like catalysis (Basak & Kaden, 1983).
Use in Polymer Synthesis
Compounds with dimethylaminoethyl groups have been utilized in the synthesis of polymers. These compounds are integrated into polymer structures to create materials with specific properties, such as increased stability or altered physical characteristics, which can be beneficial in various industrial applications (Gormanns & Ritter, 1994).
Chemotherapy Research
Derivatives of xanthen-9-one have been evaluated for their antineoplastic (anti-cancer) activity. These compounds are studied for their potential use in chemotherapy, especially in the treatment of cancers where traditional drugs may be less effective (Zee-Cheng et al., 1979).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the production of cationic polymers , which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers . These polymers also find use in drug delivery systems, tissue engineering, and gene therapy due to their excellent biocompatibility and biodegradability properties .
Mode of Action
It’s known that similar compounds can self-associate in aqueous media into nanosized micelles . These micelles can be loaded with drugs and used to form micelleplexes in aqueous media through electrostatic interactions with DNA . This suggests that NSC355184 might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery . This suggests that NSC355184 might affect the pathways related to drug and gene delivery.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For example, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied in mice . The study found that the compound was widely distributed to tissues but was retained for longer in tumors than in normal tissues .
Result of Action
Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery . This suggests that NSC355184 might have similar effects, potentially improving the efficacy of drug and gene delivery.
Action Environment
Similar compounds have been studied for their behavior in different environments . For example, the hydrolytic behavior of N,N’-(dimethylamino)ethyl acrylate when tethered within a micellar core was found to be strongly dependent on temperature . This suggests that environmental factors such as temperature might influence the action of NSC355184.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXZPXSICDQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235564 | |
| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |
CAS RN |
86455-98-3 | |
| Record name | NSC 355184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086455983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 86455-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-4-(HYDROXYMETHYL)-9H-XANTHEN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44K33VWT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)


![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)



